molecular formula C24H24N6O3S B2453588 2-(5-acetamido-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 1223909-35-0

2-(5-acetamido-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2453588
CAS RN: 1223909-35-0
M. Wt: 476.56
InChI Key: BLGSRFCKGMZWNC-UHFFFAOYSA-N
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Description

2-(5-acetamido-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing their potential in forming supramolecular architectures via hydrogen bonding interactions. These complexes exhibit significant antioxidant activity, suggesting their utility in scavenging free radicals and potentially in therapeutic applications (Chkirate et al., 2019).

Pharmacological Potential

Novel derivatives including pyrazoles and oxadiazoles have been evaluated for their pharmacological potential, showing activities in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings suggest a wide range of possible therapeutic applications for these compounds, highlighting their importance in drug discovery and development (Faheem, 2018).

Crystal Structures and Computational Studies

New compounds with pyrazole and acetamide features have been synthesized and characterized, with their solid-state structures established by single crystal X-ray crystallography. The intermolecular interactions and crystal packing analyses reveal the potential of these compounds in designing materials with specific physical properties (Sebhaoui et al., 2020).

Antimicrobial and Hemolytic Activity

Pyrazole and oxadiazole derivatives have been synthesized and screened for their antimicrobial and hemolytic activities, showing promising results against selected microbial species. This highlights their potential in developing new antimicrobial agents with low toxicity (Gul et al., 2017).

properties

IUPAC Name

2-[5-acetamido-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-4-16-10-12-18(13-11-16)26-19(32)14-30-22(25-15(2)31)20(24(28-30)34-3)23-27-21(29-33-23)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGSRFCKGMZWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-acetamido-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide

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